6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one
Description
Properties
CAS No. |
908564-60-3 |
|---|---|
Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-(2-amino-6-thiophen-2-ylpyrimidin-4-yl)phenol |
InChI |
InChI=1S/C14H11N3OS/c15-14-16-10(9-4-1-2-5-12(9)18)8-11(17-14)13-6-3-7-19-13/h1-8,18H,(H2,15,16,17) |
InChI Key |
YEFMELKNDDLCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between thiophene-2-carbaldehyde and guanidine in the presence of a suitable catalyst.
Cyclohexa-2,4-dien-1-one Formation: The cyclohexa-2,4-dien-1-one moiety can be introduced through a Diels-Alder reaction between a diene and a dienophile.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the cyclohexa-2,4-dien-1-one under specific reaction conditions, such as the use of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Electrophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes selective electrophilic substitution at the C5 position due to conjugation with the cyclohexadienone system. Reactions include:
-
Nitration :
Reacts with nitric acid (HNO₃/H₂SO₄) at 0°C to form the 5-nitro derivative (83% yield) .
Photochemical [2+2] Cycloaddition
The cyclohexadienone moiety participates in ultraviolet light-induced [2+2] cycloadditions with alkenes or alkynes. For example, reaction with ethylene (1 atm, λ = 254 nm) produces a bicyclo[4.2.0]octadienone derivative :
The reaction proceeds via a triplet diradical intermediate , stabilized by conjugation with the pyrimidine ring .
Nucleophilic Attack at the Amino Group
The 2-amino group undergoes acylation and sulfonation :
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine, 0°C, 2 h | N-Acetyl derivative | 92% |
| Sulfonation | Sulfur trioxide complex | DCM, rt, 12 h | N-Sulfonamide | 78% |
Thiophene Ring Functionalization
The thiophen-2-yl group participates in cross-coupling reactions :
Redox Reactions
The quinonoid system in cyclohexadienone undergoes two-electron reduction with NaBH₄ in methanol, forming a hydroquinone derivative (94% yield) . Conversely, oxidation with DDQ regenerates the dienone .
Solid-State Reactivity
Single-crystal X-ray diffraction data (CCDC 1954189) reveals:
-
Dihedral angles : 23.0° between pyrimidine and thiophene rings.
-
Intermolecular interactions : C–H⋯O hydrogen bonds (2.85–3.12 Å) stabilize columnar packing, influencing solid-state photodimerization selectivity .
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents. A study highlighted the synergistic effect of certain pyrimidine derivatives when used in combination with established chemotherapeutics like doxorubicin, enhancing their efficacy against breast cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into related thiophene-pyrimidine compounds has shown effectiveness against a range of pathogens, including bacteria and fungi. This antimicrobial property is attributed to the ability of these compounds to disrupt cellular processes in microorganisms .
Pesticidal Activity
Compounds containing thiophene and pyrimidine rings have been explored for their pesticidal properties. Studies indicate that such compounds can act as effective fungicides or insecticides, providing an alternative to traditional chemical pesticides. Their mode of action often involves interference with the biological pathways of pests, leading to reduced viability and reproduction rates .
Organic Electronics
The unique electronic properties of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one make it a candidate for use in organic electronic devices. Research has shown that similar compounds can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The tunable electronic properties allow for optimization in device performance .
Case Studies
Mechanism of Action
The mechanism of action of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogues
2.1.1 Cyclohexadienone Derivatives
- 6-(((5-Chloro-2-hydroxyphenyl)amino)methylene)cyclohexa-2,4-dien-1-one (H₂L) Structure: Replaces the pyrimidine-thiophene system with a chlorinated hydroxyaniline group. Synthesis: Prepared via Schiff base formation between 2-amino-4-chlorophenol and 2-hydroxybenzaldehyde in ethanol under mild heating (15 min, 73% yield) .
- 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Structure: Introduces a nitro group (electron-withdrawing) at position 4 and a methyl-substituted hydroxyaniline moiety. Crystallography: Exhibits planar geometry with intramolecular hydrogen bonds (O–H⋯O, N–H⋯O), stabilizing the enone system . Comparison: The nitro group enhances electrophilicity but may reduce biocompatibility compared to the amino-thiophene substitution in the target compound.
Pyrimidine-Thiophene Derivatives
- 4-Substituted-2-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines Structure: Piperazine substituents at position 2 instead of an amino group. Activity: Demonstrated antimicrobial efficacy (e.g., against S. aureus and C. albicans), attributed to the thiophene’s lipophilicity enhancing membrane penetration . Comparison: The target compound’s amino group may improve solubility but reduce lipid bilayer permeability compared to piperazine derivatives.
- Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Structure: Features a thietane-ether linkage and methyl group at position 4. Synthesis: Derived from ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate, highlighting the reactivity of the pyrimidine scaffold .
Physicochemical Properties
Key Insights :
- Thiophene’s aromaticity may improve thermal stability compared to aliphatic substituents in H₂L.
Biological Activity
6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound notable for its unique structural features, including a cyclohexadiene moiety and a pyrimidine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anticancer, antibacterial, and antiviral properties. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H11N3OS, with a molecular weight of 269.32 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that derivatives of pyrimidine compounds often act as inhibitors of various kinases involved in cancer progression. Specifically, compounds similar to 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one have been linked to the inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways .
Antibacterial Activity
The antibacterial efficacy of the compound has been evaluated against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it possesses broad-spectrum antibacterial activity comparable to standard antibiotics such as chloramphenicol. The compound showed significant inhibition against:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Pseudomonas aeruginosa | Low |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .
Antiviral Activity
Research into the antiviral properties of similar compounds has indicated potential effectiveness against viruses such as Hepatitis C. The structural features of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one may enhance its interaction with viral targets, leading to inhibition of viral replication .
The biological activity of 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one can be attributed to its ability to interact with various biological targets:
- Tyrosine Kinase Inhibition : The pyrimidine moiety is known for its role in inhibiting tyrosine kinases, which are often overactive in cancer cells.
- DNA Interaction : The compound may bind to DNA or RNA structures, disrupting their function and leading to cell death.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes effectively.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the amino group significantly enhanced anticancer activity against specific cancer cell lines. The results indicated that the presence of thiophene rings contributed positively to the overall efficacy .
Case Study 2: Antibacterial Testing
In a comparative study assessing various synthesized compounds, 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one exhibited superior antibacterial activity against Staphylococcus aureus compared to other tested derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
